molecular formula C7H11NO3 B14489994 (E)-4-hydroxy-3-nitrosohept-3-en-2-one

(E)-4-hydroxy-3-nitrosohept-3-en-2-one

Cat. No.: B14489994
M. Wt: 157.17 g/mol
InChI Key: SEADYZBHFKQFHP-VOTSOKGWSA-N
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Description

(E)-4-hydroxy-3-nitrosohept-3-en-2-one is an organic compound characterized by the presence of a hydroxy group, a nitroso group, and a double bond in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-hydroxy-3-nitrosohept-3-en-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nitrosation of a suitable precursor, such as a heptenone derivative, in the presence of nitrosating agents like sodium nitrite and an acid catalyst. The reaction is carried out under mild conditions to ensure the selective formation of the nitroso group.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitrosation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-4-hydroxy-3-nitrosohept-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction of the nitroso group can yield amine derivatives.

    Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

(E)-4-hydroxy-3-nitrosohept-3-en-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (E)-4-hydroxy-3-nitrosohept-3-en-2-one involves its interaction with molecular targets, such as enzymes or receptors. The nitroso group can participate in redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways. The hydroxy group may also contribute to the compound’s activity by forming hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-hydroxy-3-nitrosohex-3-en-2-one: Similar structure but with a shorter carbon chain.

    (E)-4-hydroxy-3-nitrosopent-3-en-2-one: Another similar compound with an even shorter carbon chain.

Uniqueness

(E)-4-hydroxy-3-nitrosohept-3-en-2-one is unique due to its specific carbon chain length and the presence of both hydroxy and nitroso groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

(E)-4-hydroxy-3-nitrosohept-3-en-2-one

InChI

InChI=1S/C7H11NO3/c1-3-4-6(10)7(8-11)5(2)9/h10H,3-4H2,1-2H3/b7-6+

InChI Key

SEADYZBHFKQFHP-VOTSOKGWSA-N

Isomeric SMILES

CCC/C(=C(/C(=O)C)\N=O)/O

Canonical SMILES

CCCC(=C(C(=O)C)N=O)O

Origin of Product

United States

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